3-Acetoxy-4'-fluorobenzophenone

Description

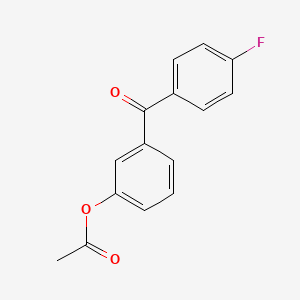

3-Acetoxy-4'-fluorobenzophenone is a substituted benzophenone derivative featuring an acetoxy group (-OAc) at the 3-position of one benzene ring and a fluorine atom at the 4'-position of the second benzene ring. Structurally, it consists of two aromatic rings linked by a ketone group, with the acetoxy and fluorine substituents influencing its physical, chemical, and biological properties. This compound is primarily utilized in industrial and scientific research, particularly as a synthetic intermediate in pharmaceuticals and materials science . Its fluorine substituent enhances metabolic stability and electron-withdrawing effects, making it valuable for applications requiring precise electronic modulation .

Properties

IUPAC Name |

[3-(4-fluorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIWPHISJUSWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641628 | |

| Record name | 3-(4-Fluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-49-7 | |

| Record name | [3-(Acetyloxy)phenyl](4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-4’-fluorobenzophenone typically involves the acetylation of 4’-fluorobenzophenone. One common method includes the reaction of 4’-fluorobenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-4’-fluorobenzophenone may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-4’-fluorobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenones.

Scientific Research Applications

3-Acetoxy-4’-fluorobenzophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may interact with biological targets. The fluorine atom can enhance the compound’s lipophilicity and stability, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-Acetoxy-4'-fluorobenzophenone differ in their substituents at the 4'-position, leading to distinct properties. Below is a detailed comparison with three closely related compounds:

Structural and Molecular Comparison

Physicochemical Properties

- Polarity and Solubility: The fluorine substituent increases polarity due to its electronegativity, enhancing solubility in polar solvents like acetone or methanol. Methyl and butyl analogs exhibit higher lipophilicity, favoring solubility in non-polar solvents (e.g., hexane) .

- Thermal Stability :

- Fluorine’s electron-withdrawing effect stabilizes the aromatic ring, increasing thermal stability compared to methyl or butyl derivatives .

Biological Activity

3-Acetoxy-4'-fluorobenzophenone is a synthetic compound belonging to the benzophenone class, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features an acetoxy group at the 3-position and a fluorine atom at the 4'-position of the benzophenone backbone. This unique arrangement contributes to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H13FO3 |

| Molecular Weight | 272.26 g/mol |

| CAS Number | 890099-49-7 |

Synthesis

The synthesis of this compound typically involves the acetylation of 4'-fluorobenzophenone using acetic anhydride in the presence of a catalyst like sulfuric acid. The reaction is conducted under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections. For instance, it has shown significant inhibitory effects on Staphylococcus aureus and Candida albicans in laboratory settings.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins.

The proposed mechanism for the biological activity of this compound involves:

- Hydrolysis : The acetoxy group can hydrolyze to release acetic acid and the corresponding phenolic compound, which may interact with various biological targets.

- Fluorine Influence : The presence of fluorine enhances lipophilicity and stability, potentially increasing membrane permeability and bioavailability.

Case Studies and Research Findings

Several studies have focused on elucidating the biological activities of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal reported that this compound inhibited bacterial growth in vitro, with a minimum inhibitory concentration (MIC) comparable to established antibiotics. The study highlighted its potential application in developing new antimicrobial agents.

- Anticancer Research : A laboratory investigation assessed the effects of this compound on various cancer cell lines, revealing that it significantly reduced cell viability through apoptosis induction. The study provided insights into its mechanism involving caspase activation and mitochondrial pathway modulation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-Acetoxy-3'-fluorobenzophenone | Acetoxy group at 4-position | Similar antimicrobial properties |

| 3-Acetoxybenzophenone | Lacks fluorine atom | Reduced biological activity |

| 4'-Fluorobenzophenone | Lacks acetoxy group | Limited reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.